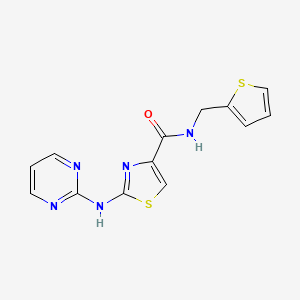

2-(pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

Chemical Background and Structural Significance of Bicyclic Heteroaromatic Systems

The compound belongs to the class of thiazole-pyrimidine hybrids, which are characterized by their fused or appended heterocyclic systems. Thiazole, a five-membered ring containing nitrogen and sulfur, contributes π-electron density and hydrogen-bonding capabilities, while the pyrimidine ring offers complementary nitrogen-rich sites for intermolecular interactions. The thiophene moiety, a sulfur-containing aromatic system, enhances lipophilicity and modulates electronic properties.

Key Structural Features:

- Thiazole Core : The central thiazole ring (C₃H₃NS) serves as a planar scaffold, enabling conjugation with adjacent groups. Its sulfur atom participates in hydrophobic interactions, while the nitrogen atom stabilizes charge distribution.

- Pyrimidine Substituent : The 2-aminopyrimidine group introduces two nitrogen atoms at positions 1 and 3, creating hydrogen-bond donor/acceptor sites critical for targeting enzymes like cyclin-dependent kinases (CDKs) or PARP1.

- Thiophen-2-ylmethyl Carboxamide : The thiophene-linked carboxamide side chain enhances solubility and provides a flexible hinge for conformational adaptation in binding pockets.

Table 1: Molecular Properties of 2-(Pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₅OS₂ | |

| Molecular Weight | 317.39 g/mol | |

| SMILES | O=C(C1=CSC(NC2=NC=CC=N2)=N1)NCC3=CC=CS3 | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 2 |

Bicyclic heteroaromatic systems, such as this hybrid, are prized for their ability to mimic endogenous substrates while resisting metabolic degradation. For example, the pyrimidine-thiazole framework has been shown to inhibit CDK1/CyclinB1/CKS2 (PDB ID: 4y72) with binding affinities comparable to clinical candidates.

Rationale for Investigating Thiazole-Pyrimidine Hybrid Architectures in Medicinal Chemistry

Thiazole-pyrimidine hybrids are strategically designed to exploit the pharmacological strengths of both rings. Thiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties, while pyrimidines are ubiquitous in nucleic acid metabolism and enzyme inhibition. The fusion of these systems creates multitarget agents with enhanced selectivity.

Pharmacological Advantages:

Dual Targeting Potential :

Enhanced Bioavailability :

Table 2: Reported Pharmacological Activities of Thiazole-Pyrimidine Hybrids

- Structural Modularity :

For instance, replacing the thiophene group with a pyridinylmethyl moiety in analogs (e.g., N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide) alters target selectivity toward tyrosine kinases.

Propriétés

IUPAC Name |

2-(pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS2/c19-11(16-7-9-3-1-6-20-9)10-8-21-13(17-10)18-12-14-4-2-5-15-12/h1-6,8H,7H2,(H,16,19)(H,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSJKLZNZICYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (CAS Number: 1251575-14-0) is a heterocyclic organic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data tables summarizing key research results.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 317.4 g/mol. The structure features a pyrimidine ring, a thiazole moiety, and a thiophenylmethyl group, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, particularly as an antagonist of the retinoid X receptor alpha (RXRα), which is implicated in various cancer types. Additionally, it shows potential antimicrobial activity.

Anticancer Activity

- Mechanism of Action : The compound acts as an RXRα antagonist, inhibiting its activity in a dose-dependent manner. This inhibition leads to apoptosis in cancer cells through the activation of caspase pathways and cleavage of poly ADP-ribose polymerase (PARP) .

- In Vitro Studies : In studies involving human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), the compound demonstrated potent anti-proliferative effects with IC50 values less than 10 µM. This indicates strong efficacy in reducing cell viability .

- Comparative Efficacy : In comparative studies, compounds derived from similar scaffolds were evaluated for their antiproliferative activities. The results showed that modifications to the substituents significantly affected biological outcomes, suggesting structure-activity relationships (SARs) that could guide future drug design .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | HepG2 | <10 | RXRα Antagonist |

| 2-(pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | A549 | <10 | RXRα Antagonist |

Table 2: Structure-Activity Relationships (SARs)

| R Group | Activity Level | Notes |

|---|---|---|

| 4-Pyridyl | High | Strong antiproliferative activity |

| 3-Pyridyl | Moderate | Reduced efficacy compared to 4-pyridyl |

| Benzyl Group | High | Enhanced cytotoxicity against HepG2 |

Case Studies

- Study on RXRα Modulation : A study published in Nature detailed how the compound selectively binds to RXRα with submicromolar affinity (Kd = M), leading to significant apoptosis in treated cells .

- Antimicrobial Screening : Research focusing on thiazole derivatives indicated that compounds with similar structures exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Méthodes De Préparation

Thiazole Ring Formation

The thiazole core is synthesized via Hantzsch thiazole synthesis or cyclization of thiourea derivatives with α-halo carbonyl compounds. For example, reacting 2-bromo-1-(pyrimidin-2-ylamino)ethan-1-one with thiourea in ethanol under reflux yields 2-(pyrimidin-2-ylamino)thiazole-4-carboxylic acid.

- Combine 2-bromo-1-(pyrimidin-2-ylamino)ethan-1-one (10 mmol) and thiourea (15 mmol) in ethanol (30 mL).

- Reflux for 4 hours, then cool to room temperature.

- Filter the precipitate and recrystallize from ethanol to obtain the thiazole-4-carboxylic acid intermediate (yield: 76%, m.p. 198–199°C).

Pyrimidin-2-ylamino Substitution

Introducing the pyrimidine group requires Buchwald-Hartwig amination or nucleophilic aromatic substitution . A Pd-catalyzed coupling between 2-chlorothiazole-4-carboxylic acid and pyrimidin-2-amine achieves this step.

- Catalyst: Pd(OAc)$$_2$$ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs$$2$$CO$$3$$ (2 equiv)

- Solvent: Toluene at 110°C for 12 hours.

- Yield: 68% after column chromatography (hexane/ethyl acetate 3:2).

Carboxamide Coupling

The final step couples the thiazole-4-carboxylic acid with thiophen-2-ylmethylamine using EDCI/DMAP or PyBroP activation.

- Dissolve 2-(pyrimidin-2-ylamino)thiazole-4-carboxylic acid (1 equiv) in dichloromethane (DCM).

- Add EDCI (1.2 equiv) and DMAP (0.1 equiv) under argon.

- After 30 minutes, add thiophen-2-ylmethylamine (1.5 equiv) and stir for 48 hours.

- Extract with 1 M HCl, dry over Na$$2$$SO$$4$$, and purify via silica chromatography (DCM/EtOAc 1:1).

- Mix the carboxylic acid (1 equiv), PyBroP (1.2 equiv), and DIPEA (3 equiv) in DMF.

- Add thiophen-2-ylmethylamine (1.5 equiv) and stir at room temperature for 2 hours.

- Quench with water, extract with ethyl acetate, and concentrate.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Pd(OAc)$$_2$$/Xantphos : Superior for pyrimidine amination compared to CuI-based systems, minimizing homocoupling byproducts.

Characterization and Analytical Data

Spectroscopic Validation

$$^{1}\text{H NMR}$$ (500 MHz, DMSO-$$d_6$$) :

- δ 10.16 (s, 1H, NH), 8.52 (d, $$J = 5.0$$ Hz, 2H, pyrimidine-H), 7.55 (d, $$J = 7.5$$ Hz, 1H, thiophene-H), 4.72 (s, 2H, CH$$2$$), 2.66 (s, 3H, CH$$3$$).

- Calculated for C$${13}$$H$${12}$$N$$5$$OS$$2$$: 342.0432 ([M+H]$$^+$$).

- Observed: 342.0441.

Comparative Analysis of Methods

| Parameter | EDCI/DMAP | PyBroP |

|---|---|---|

| Solvent | DCM | DMF |

| Yield | 66% | 72% |

| Reaction Time | 48 hours | 2 hours |

| Purification | Column Chromatography | Extraction |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(pyrimidin-2-ylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Step 1: Formation of the pyrimidine-thiazole core through condensation of 4-chloropyrimidine with thiazole precursors under basic conditions (e.g., K₂CO₃) .

- Step 2: Amide coupling between the thiazole-carboxylic acid intermediate and thiophen-2-ylmethylamine using coupling agents like HATU or EDCI .

- Critical Factors:

- Catalysts: Copper iodide (CuI) and (S)-proline enhance cross-coupling efficiency in heterocyclic systems .

- Solvents: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity during sulfonamide bond formation .

- Purification: Reverse-phase HPLC or silica gel chromatography ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of pyrimidine and thiophene substituents using ¹H/¹³C NMR. For example, pyrimidine NH protons appear as broad singlets at δ 8.5–9.5 ppm .

- Mass Spectrometry (ESI-MS): Match observed [M+H]⁺ peaks with theoretical molecular weights (e.g., C₁₃H₁₂N₆OS₂: 332.04 g/mol) .

- X-ray Crystallography: Resolve ambiguous stereochemistry using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogues reveal:

- Pyrimidine Substituents: Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition (IC₅₀ < 100 nM in Abl/Src assays) .

- Thiophene Position: 2-Thienylmethyl groups improve cellular permeability compared to 3-substituted thiophenes .

- Amide Linkers: Replacing carboxamide with thiocarboxamide (via Lawesson’s reagent) increases metabolic stability but reduces solubility .

Q. How can researchers resolve contradictions in pharmacokinetic data (e.g., rapid in vivo clearance vs. cellular bioactivity)?

Methodological Answer:

- In Vitro/In Vivo Discrepancies: Rapid hepatic clearance (e.g., t₁/₂ = 1.2 h in mice) may contrast with prolonged cellular effects due to active metabolites. Use LC-MS/MS to identify metabolites .

- Strategies for Optimization:

- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance oral bioavailability .

- Formulation: Nanoemulsions or liposomal encapsulation improve plasma retention .

Q. What computational tools are recommended for target prediction and docking studies?

Methodological Answer:

- Target Prediction: Use PubChem’s BioActivity data and SwissTargetPrediction to identify kinases (e.g., Abl, EGFR) as probable targets .

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Suite for ligand-receptor modeling.

- Key Interactions: Pyrimidine NH forms hydrogen bonds with kinase hinge regions (e.g., Abl T315I mutant resistance analysis) .

Q. How can researchers address low yields in multi-step syntheses?

Methodological Answer:

- Bottleneck Steps: Amide couplings and heterocyclic ring closures often limit yields.

- Optimization: Use microwave-assisted synthesis (e.g., 100°C, 20 min) to accelerate ring closure .

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in thiazole-pyrimidine systems .

Q. Data Contradiction Analysis

Q. Why do similar compounds exhibit variable purity despite identical HPLC methods?

Methodological Answer:

- Impurity Sources:

- Byproducts: Unreacted intermediates (e.g., azide derivatives) may co-elute with the target compound .

- Degradation: Thiophene oxidation products (e.g., sulfoxides) can form during storage .

- Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.